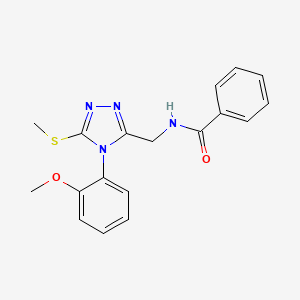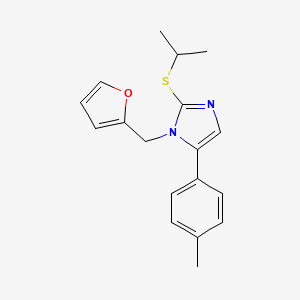
1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, also known as FIT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. FIT is a member of the imidazole family, which is known for its biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A novel compound closely related to the specified chemical, synthesized and structurally characterized, demonstrated potential as a non-linear optical (NLO) material due to its high µβ0 value. The synthesis involved spectral techniques and X-ray crystallography, with Density Functional Theory (DFT) confirming the geometry. This compound also exhibited antibacterial and anticancer activities through molecular docking studies, suggesting interactions with biological targets (Anthony et al., 2020).
Molecular Docking and Biological Activities
Research into 1H-imidazole derivatives has highlighted their role as selective thromboxane synthetase inhibitors, contributing to the understanding of their potential therapeutic applications. The distance between functional groups within the molecule was found crucial for optimal activity, underscoring the importance of structural considerations in drug design (Cross et al., 1986).
Antimicrobial and Larvicidal Activities
Imidazole derivatives have been synthesized through various methods, including Mannich base methods, and evaluated for antimicrobial activity. These compounds showed significant potential against both bacterial and fungal strains, with some exhibiting higher activity than standard drugs. This indicates their promise as new antimicrobial agents (Idhayadhulla et al., 2012).
Interaction with Biological Molecules
Studies on palladium(II) complexes of imidazole derivatives have revealed insights into their interactions with human serum albumin, a crucial factor in drug design and delivery. These interactions were characterized using isothermal titration and docking techniques, providing a foundation for understanding how such compounds may behave in biological systems (Moghadam et al., 2016).
Fluorescent Detection and Determination in Biological Media
The development of imidazole-based chemosensors for the detection of Cu(II) ions in aqueous and biological media demonstrates the utility of these compounds in environmental and health-related applications. The selective "turn on−off" fluorescence response underscores the potential for imidazole derivatives in sensitive and selective detection technologies (Suresh et al., 2020).
Direcciones Futuras
The future directions for research on “1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole” could include further investigation into its synthesis, structure, and potential applications. Given the complexity of the molecule, it may have interesting chemical or biological properties that could be explored .
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13(2)22-18-19-11-17(15-8-6-14(3)7-9-15)20(18)12-16-5-4-10-21-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFOZZYBOKLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
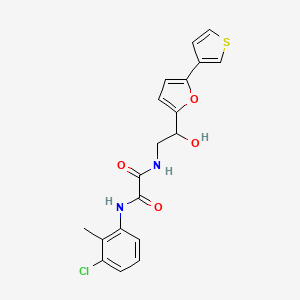
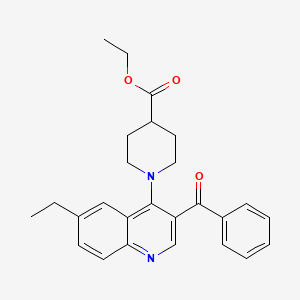
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)
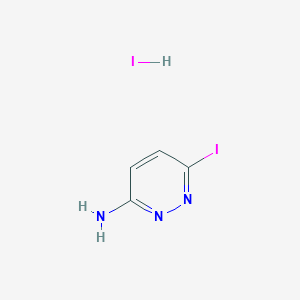
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)
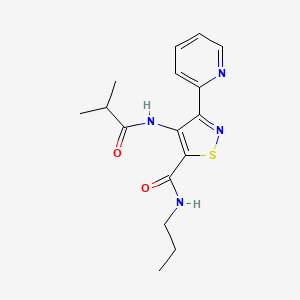
![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)
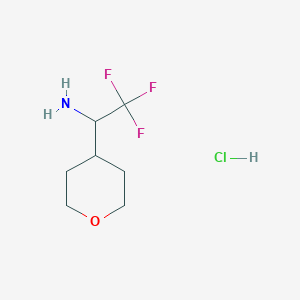
![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)
